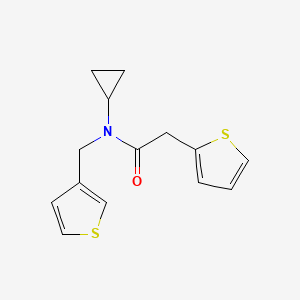

N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(8-13-2-1-6-18-13)15(12-3-4-12)9-11-5-7-17-10-11/h1-2,5-7,10,12H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXFGIJASLYLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is , with a molecular weight of 264.4 g/mol. The structure consists of cyclopropyl and thiophene moieties, which are known to influence biological activity through various mechanisms.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 264.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to induce apoptosis in various cancer cell lines.

A study evaluating a series of 1,3,4-thiadiazole derivatives demonstrated that certain compounds effectively activated caspases (caspase 3 and 9) in breast cancer cell lines (MCF7), leading to enhanced apoptosis compared to traditional chemotherapeutics like doxorubicin . While specific data for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is limited, the structural similarities suggest potential efficacy in similar pathways.

The proposed mechanism of action for compounds with thiophene groups often involves the modulation of signaling pathways related to cell growth and apoptosis. The activation of caspases indicates a pathway through which these compounds can induce programmed cell death, making them candidates for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, there is evidence that thiophene derivatives possess antimicrobial activity. A review highlighted the antibacterial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria . Although direct studies on N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide are not available, its structural components suggest potential antimicrobial efficacy.

Study on Apoptosis Induction

A notable case study involved the synthesis and evaluation of a series of acetamide derivatives that included thiophene rings. These compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced anticancer activity, suggesting that similar modifications could be explored for N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide .

Antimicrobial Efficacy Analysis

Another relevant study focused on the antibacterial properties of thiophene-containing compounds. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating significant antibacterial potential . This suggests that N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide could be further investigated for its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide and analogous compounds:

Table 1: Structural and Functional Comparison

*Inferred molecular formula based on substituents.

Key Comparative Insights:

Structural Variations: The target compound uniquely combines dual thiophene groups with a cyclopropyl substituent, distinguishing it from morpholino- or pyrimidine-containing analogs (e.g., 3q, 4a) .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , where alkylation of chloroacetamides with thiophene derivatives under basic conditions (e.g., triethylamine) yields substituted acetamides . In contrast, compound 3q () employs multicomponent reactions, emphasizing efficiency in introducing morpholino and cyclohexyl groups .

Physicochemical Properties: The cyclopropyl group in the target compound may reduce solubility compared to morpholino-substituted analogs (e.g., 3q) but enhance membrane permeability due to lipophilicity. The hydrochloride salt in (MW 332.91 g/mol) highlights the impact of salt formation on molecular weight and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide?

- Methodological Answer : Multi-step synthesis involving cyclopropane ring formation, thiophene coupling, and acetamide functionalization is typical. Reaction conditions (temperature, solvent, pH) must be tightly controlled to minimize side products. For example, thiophene coupling via nucleophilic substitution requires anhydrous conditions and catalysts like Pd for cross-coupling . Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold), ensures quality .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, particularly for distinguishing thiophene substituents and cyclopropane protons. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer : The cyclopropane ring is prone to ring-opening under acidic/basic conditions, while the thiophene moieties participate in electrophilic substitution (e.g., halogenation). The acetamide group undergoes hydrolysis to carboxylic acids under strong acidic/basic conditions. Reactivity studies should include stability tests across pH 2–12 and thermal analysis (TGA/DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically resolved?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for protein binding) and dose-response curves (IC₅₀/EC₅₀ calculations) to validate results. Statistical meta-analysis of replicates and controls (e.g., positive/negative controls in anti-inflammatory assays) reduces false positives .

Q. What crystallographic approaches are recommended for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and OLEX2 (for visualization) is ideal. Optimize crystal growth via vapor diffusion in solvents like DCM/hexane. Address twinning or disorder by refining with twin laws (SHELXL’s TWIN command) and using restraints for flexible groups (e.g., thiophene rings) .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

- Methodological Answer : Synthesize derivatives with modifications to the cyclopropane, thiophene, or acetamide groups. For example:

- Replace cyclopropane with cyclohexane to test ring strain effects.

- Introduce electron-withdrawing groups (e.g., -NO₂) on thiophene to alter electrophilicity.

Compare bioactivity (e.g., IC₅₀ in kinase inhibition assays) and correlate with computational descriptors (LogP, polar surface area) .

Q. What computational strategies predict target binding modes and affinity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hypothesized targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (AMBER/GROMACS) to assess binding stability. Use free-energy perturbation (FEP) to quantify substituent effects on binding affinity. Cross-reference with crystallographic data if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.